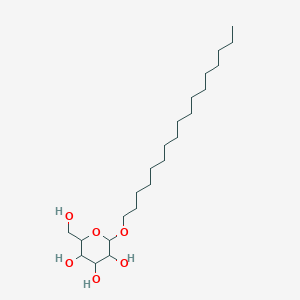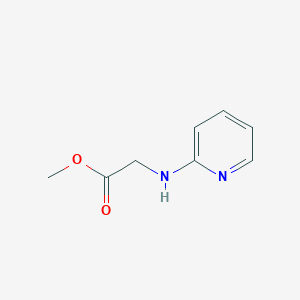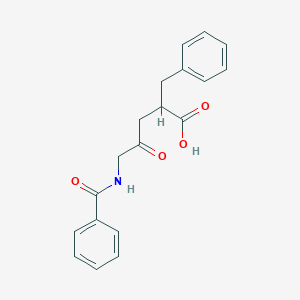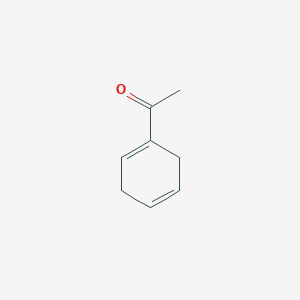
Ethanone, 1-(1,4-cyclohexadien-1-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-1,4-cyclohexadiene is an organic compound with the molecular formula C8H10O. It is a derivative of cyclohexadiene, where an acetyl group (CH3CO-) is attached to the first carbon of the cyclohexadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Acetyl-1,4-cyclohexadiene can be synthesized through various methods. One common approach involves the Birch reduction of benzene derivatives. In this method, benzene is reduced using an alkali metal (such as sodium or lithium) in liquid ammonia, followed by the addition of an acetyl group . Another method involves the nucleophilic addition to quinone derivatives, which can also yield 1,4-cyclohexadiene derivatives .
Industrial Production Methods
Industrial production of 1-Acetyl-1,4-cyclohexadiene typically involves large-scale Birch reduction processes. These processes are optimized for high yield and purity, using advanced techniques to control reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-1,4-cyclohexadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the compound.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Products may include cyclohexadienones and other oxidized derivatives.
Reduction: Products include cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives can be formed.
Aplicaciones Científicas De Investigación
1-Acetyl-1,4-cyclohexadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-1,4-cyclohexadiene involves its reactivity with various molecular targets. The acetyl group can participate in nucleophilic addition and substitution reactions, while the cyclohexadiene ring can undergo cycloaddition reactions . These reactions are facilitated by the electronic structure of the compound, which allows for the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexadiene: A parent compound without the acetyl group.
1,3-Cyclohexadiene: An isomer with double bonds at different positions.
Cyclohexane: A fully saturated derivative.
Uniqueness
1-Acetyl-1,4-cyclohexadiene is unique due to the presence of both an acetyl group and a conjugated diene system. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
102872-23-1 |
|---|---|
Fórmula molecular |
C8H10O |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
1-cyclohexa-1,4-dien-1-ylethanone |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-3,6H,4-5H2,1H3 |
Clave InChI |
QZEOTICWAUFOKG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC=CC1 |
SMILES canónico |
CC(=O)C1=CCC=CC1 |
Sinónimos |
Ethanone, 1-(1,4-cyclohexadien-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


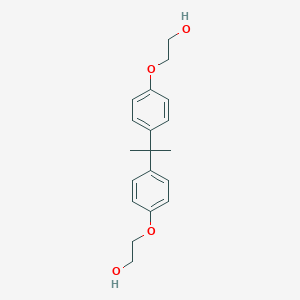

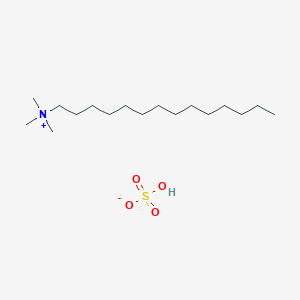
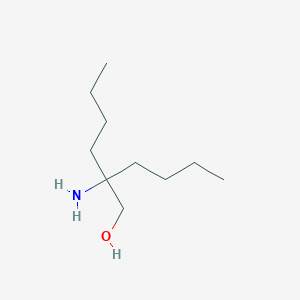
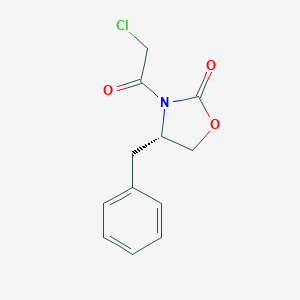
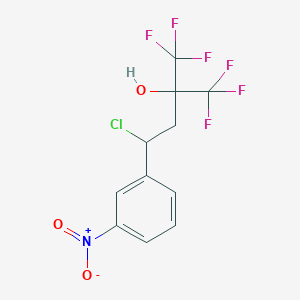
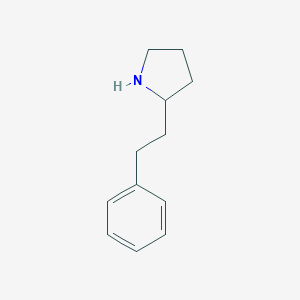
![Methyl 1-[6-(8-methoxycarbonyl-1-azoniabicyclo[2.2.2]oct-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane-8-carboxylate diiodide](/img/structure/B24549.png)
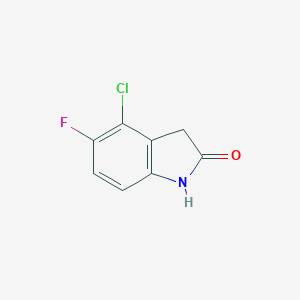
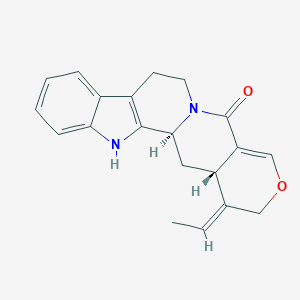
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
